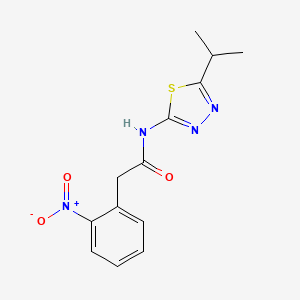
N-cyclopentyl-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis N-cyclopentyl-N'-(3-methylphenyl)thiourea and its derivatives can be synthesized through various chemical reactions, including the reaction of cyclopenta derivatives with phenylisothiocyanate to give thiourea derivatives. These derivatives can then undergo reactions with active methylene reagents to produce different heterocyclic compounds with potential pharmacological activities (El-Sharkawy, 2012). The synthesis process often involves the reaction of isothiocyanates with different amines, followed by crystallization to obtain the desired thiourea compounds in crystalline form (Abosadiya et al., 2015).
Molecular Structure Analysis The molecular structure of this compound derivatives has been elucidated through X-ray crystallographic studies, revealing that these compounds often crystallize in triclinic systems with specific space groups. The molecules adopt configurations that are stabilized by intrahydrogen bonding between carbonyl oxygen and amide hydrogen atoms, along with N–H···S intermolecular hydrogen bonds forming dimers arranged along specific axes (Abosadiya et al., 2015).
Chemical Reactions and Properties Thiourea derivatives, including this compound, participate in various chemical reactions, leading to the synthesis of heterocyclic compounds. These reactions include intramolecular cyclization, oxidative cyclization, and reactions with active methylene reagents. The synthesized compounds exhibit diverse chemical properties, such as anticonvulsant, behavioral, and CNS antidepressant activities, highlighting their potential pharmacological applications (El-Sharkawy, 2012).
Physical Properties Analysis The physical properties of this compound derivatives, such as melting points and solubility, are crucial for their application in chemical syntheses and potential pharmacological uses. These properties are determined by the molecular structure and intermolecular interactions within the crystals. The crystallographic studies provide insights into these aspects, showing how the molecular configurations and hydrogen bonding patterns affect the physical properties of these compounds (Abosadiya et al., 2015).
Chemical Properties Analysis The chemical properties of this compound derivatives, including reactivity and stability, are influenced by their molecular structures. These compounds engage in a variety of chemical reactions, leading to the formation of heterocyclic compounds with potential pharmacological activities. Their reactivity is often explored through reactions with different reagents, highlighting their versatility in synthetic chemistry and potential applications in developing new therapeutic agents (El-Sharkawy, 2012).
Direcciones Futuras
Thiourea derivatives have played an exceptional role in almost every branch of chemistry . They have been the subject of extensive study in coordination chemistry and are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals . Therefore, it can be expected that the research and development of thiourea derivatives, including “N-cyclopentyl-N’-(3-methylphenyl)thiourea”, will continue to be a hot topic in the future.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-5-4-8-12(9-10)15-13(16)14-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXAVSRVSPGJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)


![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)




![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)

